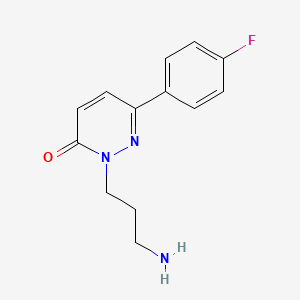

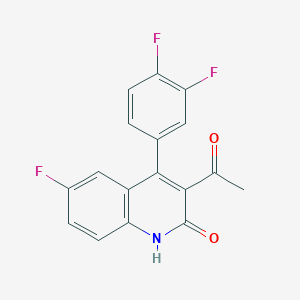

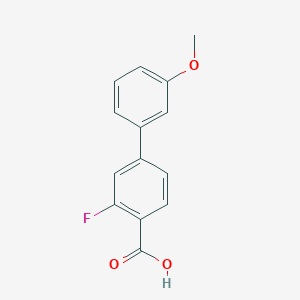

![molecular formula C8H6BFO2S B1439868 (6-Fluorobenzo[b]thiophen-2-yl)boronic acid CAS No. 501944-65-6](/img/structure/B1439868.png)

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

Descripción general

Descripción

“(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” is an organic compound with the molecular formula C8H6BFO2S and a molecular weight of 196.01 g/mol. It belongs to the class of organic compounds known as 1-benzothiophenes .

Molecular Structure Analysis

The molecular structure of “(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” consists of a benzo[b]thiophene ring substituted with a boronic acid and a fluorine atom. The boronic acid group is characterized by a carbon-boron bond, making this compound a member of the larger class of organoboranes .Chemical Reactions Analysis

Boronic acids, including “(6-Fluorobenzo[b]thiophen-2-yl)boronic acid”, are known to participate in various chemical reactions. They are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . Protodeboronation of boronic esters is another reaction that boronic acids can undergo .Aplicaciones Científicas De Investigación

Sensing Applications

Scientific Field

Chemical Sensing Application Summary: Boronic acids, including derivatives like (6-Fluorobenzo[b]thiophen-2-yl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in sensing applications, which can be either homogeneous assays or heterogeneous detection methods . Methods of Application:

- Heterogeneous Detection: Utilizes boronic acid-functionalized surfaces or materials to capture analytes. Results Summary: The key interaction with diols enables the development of sensors that can detect various biological and chemical substances with high specificity and sensitivity .

Biological Labelling

Scientific Field

Biochemistry Application Summary: Boronic acids are used for labelling biomolecules due to their affinity for sugar moieties. This makes them valuable tools for studying glycosylated proteins and cells . Methods of Application:

- Cell Labelling: Cells with glycosylated surfaces can be labelled with boronic acids for imaging and analysis. Results Summary: The use of boronic acids in biological labelling has enhanced the understanding of glycosylation patterns in proteins and cells, contributing to insights into cellular processes .

Therapeutics Development

Scientific Field

Medicinal Chemistry Application Summary: The interaction of boronic acids with biological molecules is exploited in the development of therapeutic agents, particularly in the field of glycobiology . Methods of Application:

- Enzyme Inhibition: They are used as enzyme inhibitors by mimicking the transition state of enzyme substrates. Results Summary: Boronic acid-based drugs have shown promise in treating various diseases, with some compounds advancing to clinical trials .

Separation Technologies

Scientific Field

Analytical Chemistry Application Summary: Boronic acids are utilized in chromatography and electrophoresis for the separation of glycosylated molecules due to their selective binding properties . Methods of Application:

Material Science

Scientific Field

Material Chemistry Application Summary: Thiophene derivatives are integral in the advancement of organic semiconductors, field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Methods of Application:

- OLED Fabrication: They are incorporated into the active layers of OLEDs to enhance performance. Results Summary: Thiophene derivatives have contributed to the development of more efficient and stable electronic materials .

Pharmacological Properties

Scientific Field

Pharmacology Application Summary: Thiophene derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . Methods of Application:

- Biological Testing: These compounds are subjected to in vitro and in vivo assays to determine their efficacy. Results Summary: Some thiophene-based drugs have been successfully developed and are used in medical treatments, such as nonsteroidal anti-inflammatory drugs and dental anesthetics .

These applications highlight the versatility and importance of (6-Fluorobenzo[b]thiophen-2-yl)boronic acid in scientific research across various fields. The compound’s unique properties make it a valuable tool for sensing, labelling, therapeutic development, separation technologies, material science, and pharmacology. The detailed methods and results demonstrate the compound’s potential in advancing scientific knowledge and applications.

Dynamic Click Chemistry

Scientific Field

Organic Chemistry Application Summary: Boronic acids are pivotal in dynamic click chemistry due to their reversible covalent interactions with diols. This property is exploited in the synthesis of complex molecules and polymers . Methods of Application:

- Polymer Formation: They are involved in the formation of polymers with dynamic, reversible linkages. Results Summary: The use of boronic acids in dynamic click chemistry has led to the creation of materials with self-healing properties and the ability to respond to environmental stimuli .

Controlled Release Systems

Scientific Field

Pharmaceutical Sciences Application Summary: Boronic acids are used in the design of controlled release systems for drugs, particularly insulin, due to their glucose-responsive properties . Methods of Application:

- Insulin Delivery: Boronic acid-functionalized polymers are used in insulin pumps to regulate the release of insulin based on blood glucose levels. Results Summary: These systems have shown potential in improving the management of diabetes by providing more physiological insulin delivery .

Electrophoresis of Glycated Molecules

Scientific Field

Bioanalytical Chemistry Application Summary: The selective binding of boronic acids to glycated molecules is utilized in electrophoresis to separate and analyze glycosylated proteins and peptides . Methods of Application:

- Gel Electrophoresis: Boronic acids are incorporated into gels to differentiate glycated molecules during electrophoresis. Results Summary: This technique enhances the analysis of post-translational modifications in proteins, aiding in the study of diseases like diabetes .

Fluorescent Sensors

Scientific Field

Chemical Biology Application Summary: Boronic acid-based fluorescent sensors are developed to detect carbohydrates and other substances due to their ability to form cyclic esters with diols, leading to fluorescence changes . Methods of Application:

- Substance Detection: They are also used to detect catecholamines, reactive oxygen species, and ionic compounds. Results Summary: These sensors provide a non-invasive method for monitoring various biological and chemical processes .

Analytical Micro- and Nanoparticles

Scientific Field

Nanotechnology Application Summary: Boronic acids are used to functionalize micro- and nanoparticles for analytical purposes, enhancing detection sensitivity and selectivity . Methods of Application:

- Surface Functionalization: Micro- and nanoparticles are coated with boronic acids to capture specific analytes. Results Summary: These particles are used in various assays and sensors, providing high sensitivity and specificity in detection .

Smart Polymer Gels

Scientific Field

Material Science Application Summary: Smart polymer gels functionalized with boronic acids are developed for their responsiveness to stimuli such as pH and glucose levels . Methods of Application:

- Stimuli-Responsive Materials: These gels are used in applications where materials need to respond dynamically to environmental changes. Results Summary: Smart gels have potential applications in drug delivery systems and tissue engineering .

These additional applications demonstrate the broad utility of boronic acids in various scientific fields, from organic chemistry to nanotechnology, and their potential to contribute significantly to advancements in research and technology. The detailed methods and results further illustrate the versatility of boronic acids in scientific innovation.

Environmental Monitoring

Scientific Field

Environmental Science Application Summary: Boronic acids are employed in environmental monitoring to detect pollutants and toxins due to their selective binding capabilities . Methods of Application:

- Water Quality Analysis: They are applied in water quality monitoring systems to detect harmful substances. Results Summary: These applications have led to the development of more sensitive and accurate environmental monitoring systems .

Catalysis

Scientific Field

Organic Synthesis Application Summary: Boronic acids serve as catalysts in organic reactions, such as Suzuki coupling, due to their ability to form stable complexes with transition metals . Methods of Application:

- Catalyst Development: They are incorporated into catalyst systems for various organic transformations. Results Summary: The use of boronic acids in catalysis has enhanced the efficiency and selectivity of synthetic organic reactions .

Drug Discovery

Scientific Field

Drug Development Application Summary: Boronic acids are integral in drug discovery, particularly in the identification of new lead compounds with potential therapeutic effects . Methods of Application:

- Medicinal Chemistry: They are utilized in the synthesis of novel compounds with desired biological activities. Results Summary: This approach has led to the discovery of new drugs with significant therapeutic potential .

Molecular Recognition

Scientific Field

Supramolecular Chemistry Application Summary: Boronic acids are used in molecular recognition systems due to their ability to form reversible covalent bonds with diols and amines . Methods of Application:

- Supramolecular Assembly: They are involved in the construction of supramolecular structures based on molecular recognition. Results Summary: These systems have applications in sensing, drug delivery, and the design of responsive materials .

Photodynamic Therapy

Scientific Field

Medical Treatment Application Summary: Boronic acids are explored in photodynamic therapy as photosensitizers for the treatment of cancer . Methods of Application:

- Cancer Treatment: They are applied in treatments that target cancer cells with light-induced cytotoxicity. Results Summary: This therapy has shown promise in providing targeted treatment options for cancer patients .

Quantum Dot Synthesis

Scientific Field

Nanotechnology Application Summary: Boronic acids are utilized in the synthesis of quantum dots, which are semiconductor nanocrystals with applications in electronics and imaging . Methods of Application:

Safety And Hazards

“(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Propiedades

IUPAC Name |

(6-fluoro-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGUNYFQHHUNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694397 | |

| Record name | (6-Fluoro-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid | |

CAS RN |

501944-65-6 | |

| Record name | (6-Fluoro-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

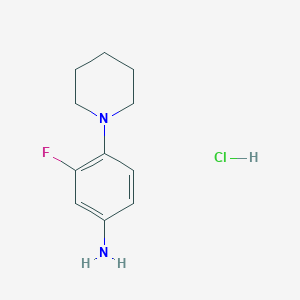

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1439794.png)

![1-(3-Aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1439803.png)

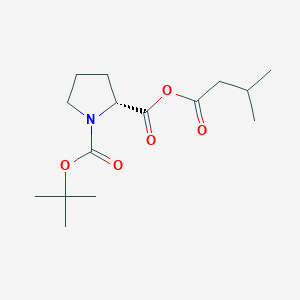

![1,3,5-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)